5-Phenyl-4-prop-2-enoylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4-prop-2-enoylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a prop-2-enoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-prop-2-enoylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylpiperazine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-prop-2-enoylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
5-Phenyl-4-prop-2-enoylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.
N-Phenylpiperazine: Similar structure but different substitution pattern, leading to different biological activities.
1-Phenyl-4-prop-2-enoylpiperazine: Similar but with different positioning of the prop-2-enoyl group.
Uniqueness
5-Phenyl-4-prop-2-enoylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-phenyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-13(17)15-9-12(16)14-8-11(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFYLKIUJMEMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)NCC1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.